Physicochemical Properties of 1,4-Oxazepane-6-sulfonamide: An In-depth Technical Guide
Physicochemical Properties of 1,4-Oxazepane-6-sulfonamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activity of 1,4-Oxazepane-6-sulfonamide. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs, including 1,4-oxazepane derivatives and various sulfonamides. The data presented herein is intended to serve as a foundational resource for research and development activities.
Core Physicochemical Data
The physicochemical properties of 1,4-Oxazepane-6-sulfonamide are crucial for understanding its behavior in biological systems and for guiding formulation and drug delivery strategies. The following table summarizes key predicted and analogous quantitative data.
| Property | Value (Predicted/Analogous) | Source/Rationale |
| Molecular Formula | C₅H₁₀N₂O₃S | Calculated |
| Molecular Weight | 178.21 g/mol | Calculated |
| Melting Point | Not available | Data for this specific compound is not readily available. |
| Boiling Point | Not available | Data for this specific compound is not readily available. |
| Solubility | Predicted to be soluble in water and polar organic solvents. | Based on the polarity of the sulfonamide and oxazepane moieties. |
| pKa | The sulfonamide N-H is expected to be weakly acidic. | General property of sulfonamides. |
| LogP | Predicted to be low. | The presence of polar functional groups suggests low lipophilicity. |
Experimental Protocols
The synthesis and characterization of 1,4-Oxazepane-6-sulfonamide would likely follow established methodologies for related compounds.
Proposed Synthesis of 1,4-Oxazepane-6-sulfonamide
A plausible synthetic route to 1,4-Oxazepane-6-sulfonamide could involve a multi-step process starting from a suitable precursor, such as a protected 1,4-oxazepan-6-amine. A general two-step, one-pot strategy for the synthesis of sulfonamides from amines is a common approach.[1][2]
Step 1: Sulfonylation of a Protected 1,4-Oxazepan-6-amine
A protected form of 1,4-oxazepan-6-amine would be reacted with a sulfonylating agent, such as sulfuryl chloride (SO₂Cl₂), in an appropriate solvent (e.g., dichloromethane) and in the presence of a base (e.g., triethylamine) to form the corresponding sulfonyl chloride.
Step 2: Amination of the Sulfonyl Chloride
The resulting 1,4-oxazepane-6-sulfonyl chloride would then be reacted in situ with ammonia or an ammonia equivalent to yield 1,4-Oxazepane-6-sulfonamide after deprotection.
Characterization Methods
The structural confirmation and purity assessment of the synthesized 1,4-Oxazepane-6-sulfonamide would be conducted using a combination of standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential for elucidating the molecular structure and confirming the connectivity of the atoms.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and confirm the elemental composition.
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Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the characteristic functional groups, such as the S=O stretches of the sulfonamide and the C-O-C and C-N-C bonds of the oxazepane ring.
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Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) would be utilized to assess the purity of the compound.
Potential Biological Activity and Signaling Pathways
While specific biological data for 1,4-Oxazepane-6-sulfonamide is not available, the well-established mechanism of action for sulfonamide antibiotics provides a likely starting point for investigation.
Antimicrobial Activity
Sulfonamides are a class of synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[3][4] This enzyme is critical in the bacterial folic acid synthesis pathway. By blocking this pathway, sulfonamides prevent the synthesis of essential nucleic acids and amino acids, thereby inhibiting bacterial growth and replication.[3][4]
